Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Mapping the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Mapping the Proton Environment
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Chloro-N-hydroxypyridine-3-carboxamide
The narrative that follows is structured not as a rigid template, but as a logical workflow, moving from the determination of the proton and carbon framework to the confirmation of molecular weight and functional groups. Each section explains the causality behind experimental choices and provides self-validating protocols, grounded in authoritative sources, to ensure scientific integrity.
Proton NMR (¹H NMR) spectroscopy is the cornerstone for determining the structure of organic molecules in solution. It provides detailed information about the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. For 5-Chloro-N-hydroxypyridine-3-carboxamide, we anticipate a spectrum revealing the three aromatic protons on the pyridine ring and the two protons associated with the N-hydroxyamide group.
Predicted ¹H NMR Data
The chemical shifts of protons on a pyridine ring are influenced by the electronegativity of the nitrogen atom and the electronic effects of the substituents.[1] The protons ortho and para to the ring nitrogen are typically deshielded (shifted downfield), while the meta proton is less affected. The chloro and carboxamide groups will further influence these shifts. The N-OH and N-H protons of the hydroxamic acid moiety are expected to be broad signals and their chemical shifts can be highly dependent on solvent, concentration, and temperature.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-2 (Pyridine) | 8.5 - 8.8 | Doublet (d) | 1H |
| H-4 (Pyridine) | 8.2 - 8.5 | Doublet of doublets (dd) or Triplet (t) | 1H |
| H-6 (Pyridine) | 7.4 - 7.7 | Doublet (d) | 1H |
| NH -OH | 9.0 - 11.0 | Broad singlet (br s) | 1H |
| NH-OH | 10.0 - 12.0 | Broad singlet (br s) | 1H |
Note: Predicted shifts are estimates and can vary based on solvent and experimental conditions. The coupling constants (J) between H-2 and H-4, and H-4 and H-6 are expected to be in the range of 2-3 Hz and 8-9 Hz, respectively.
Experimental Protocol for ¹H NMR Spectroscopy
This protocol outlines the standard procedure for acquiring a high-quality ¹H NMR spectrum.[2][3]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid 5-Chloro-N-hydroxypyridine-3-carboxamide.
-
Select a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for amides as it can help in observing exchangeable protons like N-H and O-H.
-
Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. The sample height should be approximately 4-5 cm.[3]
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Wipe the outside of the NMR tube to remove any contaminants.
-
Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution. This can be done manually or automatically.[4]
-
Tune and match the probe for the ¹H frequency.
-
Set the appropriate acquisition parameters (e.g., spectral width, number of scans, relaxation delay). For a standard ¹H spectrum, 16-64 scans are typically sufficient.
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum to ensure all peaks are in the positive phase.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).[2]
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the multiplicities and coupling constants to establish proton connectivity.
-
¹H NMR Analysis Workflow
Caption: Workflow for ¹H NMR analysis of 5-Chloro-N-hydroxypyridine-3-carboxamide.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: The Carbon Skeleton
¹³C NMR spectroscopy provides information about the number of unique carbon atoms in a molecule and their chemical environment. Due to the low natural abundance of the ¹³C isotope, these experiments are less sensitive than ¹H NMR and typically require a higher sample concentration or longer acquisition times.[3]
Predicted ¹³C NMR Data
The pyridine ring will exhibit six distinct carbon signals. The carbon attached to the nitrogen (C2) and the carbon para to the nitrogen (C4) are generally the most deshielded. The presence of the chloro and carboxamide substituents will further influence the chemical shifts. The carbonyl carbon of the amide is expected to appear significantly downfield.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Amide) | 165 - 175 |
| C2 (Pyridine) | 148 - 152 |
| C6 (Pyridine) | 145 - 150 |
| C4 (Pyridine) | 135 - 140 |
| C5 (Pyridine) | 125 - 130 |
| C3 (Pyridine) | 120 - 125 |
Note: These are approximate ranges. Specific values can be influenced by solvent effects. Incremental calculation methods can provide more refined predictions.[5][6]
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.[3]
-
-
Instrument Setup and Data Acquisition:
-
Follow the same initial steps as for ¹H NMR (insertion, locking, shimming).
-
Tune and match the probe for the ¹³C frequency.
-
A standard ¹³C experiment is proton-decoupled to simplify the spectrum to singlets for each carbon.
-
Set appropriate acquisition parameters. A longer relaxation delay (e.g., 2-5 seconds) and a significantly higher number of scans (e.g., 1024 or more) are typically required compared to ¹H NMR.
-
-
Data Processing:
-
Processing is similar to ¹H NMR (Fourier transform, phasing, referencing). The solvent signal is used for calibration (e.g., DMSO-d₆ at 39.52 ppm).
-
¹³C NMR Analysis Workflow
Caption: Workflow for ¹³C NMR analysis of 5-Chloro-N-hydroxypyridine-3-carboxamide.
High-Resolution Mass Spectrometry (HRMS): Confirming Elemental Composition
HRMS is a critical technique for determining the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula.[7][8] Soft ionization techniques like Electrospray Ionization (ESI) are ideal for a polar molecule like this, as they typically generate the protonated molecular ion [M+H]⁺ with minimal fragmentation.[7]
Expected High-Resolution Mass Data
The presence of a chlorine atom will result in a characteristic isotopic pattern. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum will show two main peaks for the molecular ion, separated by approximately 2 Da, with a relative intensity ratio of about 3:1.[9]
| Ion | Formula | Calculated Exact Mass (m/z) |
| [M(³⁵Cl)]⁺ | C₆H₅³⁵ClN₂O₂ | 172.0067 |
| [M(³⁷Cl)]⁺ | C₆H₅³⁷ClN₂O₂ | 173.9998 |
| [M(³⁵Cl)+H]⁺ | C₆H₆³⁵ClN₂O₂ | 173.0145 |
| [M(³⁷Cl)+H]⁺ | C₆H₆³⁷ClN₂O₂ | 175.0116 |
| [M(³⁵Cl)+Na]⁺ | C₆H₅³⁵ClN₂O₂Na | 194.9964 |
| [M(³⁷Cl)+Na]⁺ | C₆H₅³⁷ClN₂O₂Na | 196.9935 |
Predicted Fragmentation Pattern
While soft ionization minimizes fragmentation, some characteristic losses may be observed, especially in MS/MS experiments.
-
Loss of •OH (17 Da): A common fragmentation for N-hydroxy compounds.
-
Loss of C=O (28 Da): From the amide carbonyl.
-
Loss of •Cl (35/37 Da): Cleavage of the carbon-chlorine bond.
Experimental Protocol for High-Resolution Mass Spectrometry (ESI-HRMS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a water/methanol mixture.
-
A trace amount of formic acid can be added to the solution to promote protonation for positive ion mode analysis.[10]
-
Filter the solution through a syringe filter (0.22 µm) to remove any particulate matter.
-
-
Instrument Setup and Data Acquisition:
-
Calibrate the mass spectrometer using a known standard to ensure high mass accuracy. An internal calibrant (lock mass) can be used for real-time correction.[8]
-
Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature).
-
Infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500) with high resolution (typically >10,000).[11]
-
-
Data Analysis:
-
Identify the molecular ion cluster ([M+H]⁺ or [M+Na]⁺).
-
Compare the measured exact mass and isotopic pattern with the theoretical values for the proposed formula (C₆H₅ClN₂O₂). The mass accuracy should ideally be within 5 ppm.
-
Analyze any significant fragment ions to further support the proposed structure.
-
Predicted Mass Spectrometry Fragmentation
Caption: Workflow for FT-IR analysis using the ATR method.
Conclusion
The structural confirmation of 5-Chloro-N-hydroxypyridine-3-carboxamide requires a synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR define the carbon-hydrogen framework and connectivity, high-resolution mass spectrometry provides an unambiguous elemental formula, and FT-IR spectroscopy confirms the presence of key functional groups. By following the detailed protocols and interpretative guides outlined in this document, researchers can confidently establish the identity and purity of this compound, providing a solid foundation for any subsequent biological or chemical studies.
References
-
STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. Health, Safety and Environment Office. [Link]
-
IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. [Link]
-
Cushley, R. J., Naugler, D., & Ortiz, C. (1975). ¹³C Fourier Transform Nuclear Magnetic Resonance. XI. Pyridine N-Oxide Derivatives. Canadian Journal of Chemistry, 53(22), 3419-3424. [Link]
-
STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). [Link]
-
Sample preparation for FT-IR. Chemistry Analytical Lab. [Link]
-
Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727-733. [Link]
-
¹H NMR Spectra of Substituted Aminopyridines. (2006, September 23). Spectroscopy Letters, 26(2). [Link]
-
Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]
-
¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]
-
¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. [Link]
-
Sample Preparation for FTIR Analysis. (2024, May 31). Drawell. [Link]
-
Guide to FT-IR Spectroscopy. Bruker. [Link]
-
INFRARED SPECTROSCOPY (PART-6, PPT-12). St. Paul's Cathedral Mission College. [Link]
-
Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. [Link]
-
Standard Operating Procedure H-NMR. [Link]
-
IR Chart. [Link]
-
Typical IR Absorption Frequencies For Common Functional Groups. NIU - Department of Chemistry and Biochemistry. [Link]
-
How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI. [Link]
-
Mass Spectrometry: Fragmentation. [Link]
-
Fundamental Principles of High-Resolution Mass Spectrometry. Mtoz Biolabs. [Link]
-
IR Spectrum and Characteristic Absorption Bands. (2021, December 15). Chemistry LibreTexts. [Link]
-
High-resolution mass spectrometry strategies for the investigation of dissolved organic matter. Environmental Molecular Sciences Laboratory. [Link]
-
IR Spectroscopy of Hydrocarbons. [Link]
-
IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride. (2014, August 23). Material Science Research India. [Link]
-
Abraham, R. J. (n.d.). ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. [Link]
-
Tables For Organic Structure Analysis. [Link]
-
An insight into high-resolution mass-spectrometry data. (n.d.). PMC. [Link]
-
Selecting an MS Analytical Method. Mass Spectrometry Facility, Johns Hopkins University. [Link]
-
Katoh, A., & Akiyama, M. (1991). N-Hydroxy Amides. Part 9.' Synthesis and Iron(iii) Complexes of Tripodal Hydroxamic Acids derived from w-(N-Hydroxyamino)alkanoic Acids and Tris- (2-am i noet h y I )am i ne. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
N-Hydroxy amides. Part 6. Synthesis and spectroscopic properties of 1-hydroxypiperazine-2,5-diones. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]
-
FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
-
Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry. [Link]
-
Abraham, R. J., & Sancassan, F. (n.d.). ¹H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]
-
IR spectra recorded for (a) N-Hydroxyphthalimide ligand, (b) Fe(III) - N-Hydroxyphthalimide complex and (c) Fe(III) doped CNDs. ResearchGate. [Link]
-
The Main Fragmentation Reactions of Organic Compounds. [Link]
-
Hydroxylamine, n-ethyl-, hydrochloride. NIST WebBook. [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]
-
Approximate ¹H and ¹³C NMR Shifts. Scribd. [Link]
-
A spectroscopic test suggests that fragment ion structure annotations in MS/MS libraries are frequently incorrect. (2024, February 14). PMC. [Link]
-
Ion fragmentation of small molecules in mass spectrometry. (2012, February 3). [Link]
-
Understanding MS/MS fragmentation pathways of small molecular weight molecules. [Link]
-
Table Appendix. Chemistry and Biochemistry. [Link]
Sources
- 1. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. commons.ggc.edu [commons.ggc.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Fundamental Principles of High-Resolution Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. uab.edu [uab.edu]
- 11. An insight into high-resolution mass-spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]
